molecular formula C16H10N2 B13996840 Benzo[b]phenazine CAS No. 257-97-6

Benzo[b]phenazine

Cat. No.: B13996840
CAS No.: 257-97-6
M. Wt: 230.26 g/mol
InChI Key: NGGAOVMKLWBCHL-UHFFFAOYSA-N
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Description

Benzo[b]phenazine (CAS 257-97-6) is a nitrogen-containing heterocyclic compound that serves as a versatile building block in scientific research. This polycyclic aromatic system is part of the important phenazine class, compounds known for their diverse chemical structures and biological activities, often isolated from microorganisms . In modern research, this compound is recognized for its application in materials science, particularly as a core structural unit in the development of advanced organic electronic devices. Its planar, conjugated structure makes it a promising candidate for use in organic solar cells (OSCs), where it can be functionalized to create small-molecule acceptors, with halogenated derivatives showing enhanced molecular packing and charge transport properties . Beyond optoelectronics, the phenazine scaffold is of significant interest in medicinal and biological chemistry. Various synthetic phenazine analogs are investigated for a range of pharmaceutical activities, including antimicrobial, antimalarial, anti-inflammatory, and antitumor properties . These compounds can function as DNA intercalators and have been studied as dual inhibitors of topoisomerase I and II, making them useful in antitumor research . Researchers value this compound for its role in constructing more complex fused heterocyclic systems, such as pyranophenazines and pyridophenazines, which are often explored for their pharmacological potential . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

257-97-6

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

benzo[b]phenazine

InChI

InChI=1S/C16H10N2/c1-2-6-12-10-16-15(9-11(12)5-1)17-13-7-3-4-8-14(13)18-16/h1-10H

InChI Key

NGGAOVMKLWBCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C4C=CC=CC4=N3

Origin of Product

United States

Preparation Methods

Synthesis from 2,3-Dichloro-1,4-naphthoquinone

One of the most commonly used substrates is 2,3-dichloro-1,4-naphthoquinone, which undergoes nucleophilic substitution and condensation to form benzo[b]phenazine derivatives.

  • Step 1: Conversion of 2,3-dichloro-1,4-naphthoquinone to 2,3-diamino-1,4-naphthoquinone via reduction of the diazido derivative. The diazido compound is formed by reacting the dichloro compound with sodium azide and subsequently reduced using sodium dithionite (Na2S2O4).

  • Step 2: Condensation of 2,3-diamino-1,4-naphthoquinone with o-phenylenediamine or substituted diamines leads to the formation of this compound-6,11-dione derivatives. This reaction can be performed under reflux or microwave irradiation to improve yields.

  • Alternative method: Gabriel synthesis approach uses phthalimide potassium salt reacting with the dichloro-naphthoquinone, followed by cleavage with hydrazine hydrate to yield the diamino intermediate.

Condensation of Lawsone with Benzene-1,2-diamines

Another efficient and high-yielding method involves the condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with o-phenylenediamine derivatives.

  • One-pot solid-state reaction: Lawsone and o-phenylenediamine react in a 1:1 molar ratio at 70 °C for 15 minutes, producing benzo[a]phenazin-5-ol derivatives in near quantitative yields (up to 100%).

  • Ultrasound-assisted aqueous synthesis: The reaction under ultrasound irradiation in aqueous media at 27 °C for 20–24 minutes yields benzophenazines in 96–98% yield. This method is environmentally friendly and efficient.

  • Catalyzed multicomponent reactions: Using nano CuO or ionic liquids as catalysts, four-component reactions involving lawsone, diamines, aldehydes, and malononitrile produce functionalized benzo[a]phenazine derivatives in high yields (89–95%).

Sodium Azide Mediated Synthesis

Sodium azide (NaN3) is used to introduce amino groups or to generate azido intermediates that cyclize into this compound derivatives.

  • Reaction of 2-benzylamino-3-chloro-1,4-naphthoquinone with sodium azide in moist DMF yields this compound-6,11-dione derivatives as secondary products.

  • Sodium azide treatment of 2-arylamino-1,4-naphthoquinones leads to diazaanthraquinones and this compound derivatives, though yields vary (29–42%) depending on substituents and conditions.

Reduction and Subsequent Functionalization

  • Reduction of this compound quinones with sodium dithionite generates intermediate amino derivatives, which can be further reacted with ammonia, methylamine, or aniline to produce substituted this compound compounds after oxidation.

  • This method allows for the preparation of disubstituted derivatives with good yields (up to 92%).

Comparative Data Table of Key Preparation Methods

Method No. Starting Materials Reaction Conditions Catalyst/ Reagents Yield (%) Notes
1 2,3-Dichloro-1,4-naphthoquinone + NaN3 Sodium azide in moist DMF, then reduction Na2S2O4 70–92 Multi-step, yields amino derivatives
2 Lawsone + o-phenylenediamine Solid-state, 70 °C, 15 min None ~100 One-pot, high yield
3 Lawsone + o-phenylenediamine Ultrasound, aqueous, 27 °C, 20–24 min None 96–98 Green method
4 Lawsone + o-phenylenediamine + aldehyde + malononitrile 75 °C, solvent-free Nano CuO (10 mol%) 89–93 Multicomponent one-pot
5 2-Benzylamino-3-chloro-1,4-naphthoquinone + NaN3 Moist DMF, room temperature Sodium azide 29–42 Secondary products formation
6 This compound quinones + Na2S2O4 + amines Reduction followed by amine reaction Sodium dithionite, NH3, MeNH2, Aniline 72–92 Functionalized derivatives

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms involved in the formation of benzo[b]phenazine derivatives typically include:

  • Condensation Reactions: The initial step often involves the condensation of o-phenylenediamine with carbonyl compounds, leading to the formation of intermediates that can further react through cyclization.

  • Michael Addition: Subsequent reactions may involve Michael addition processes where nucleophilic attack occurs on electrophilic centers within the intermediates .

Functionalization Reactions

This compound can also undergo various functionalization reactions that modify its properties:

  • Electrophilic Substitution: The aromatic nature of the compound allows for electrophilic substitution reactions, which can introduce different substituents onto the phenazine core.

  • Reduction Reactions: Reduction processes can convert this compound into more reactive derivatives, which can then be utilized in further synthetic applications .

  • Applications of this compound Derivatives

The derivatives of this compound exhibit a range of biological activities and are being explored for their potential in:

  • Organic Solar Cells: Recent studies have shown that this compound-based small-molecule acceptors demonstrate promising performance in organic photovoltaic devices .

  • Antimicrobial Activity: Certain derivatives have been evaluated for their antimicrobial properties against various pathogens, highlighting their potential as therapeutic agents .

This compound is a versatile compound with significant synthetic and functional potential. Its reactivity allows for the development of various derivatives that can be tailored for specific applications in materials science and medicinal chemistry. Continued research into its chemical reactions will likely yield further insights into its utility across diverse fields.

Synthesis MethodKey ReagentsConditionsYield (%)
One-Pot SynthesisNaphthol, o-PhenylenediamineRoom Temperature (6-8 hr)High
Microwave-Assisted SynthesisDiamines, Aldehydes, MalononitrileMicrowave (120 °C)81-95

This comprehensive overview highlights the chemical reactions associated with this compound and underscores its importance in various scientific domains. Further exploration into its chemistry will continue to reveal novel applications and enhance our understanding of this intriguing compound.

Scientific Research Applications

Benzo[b]phenazine and its derivatives have various applications, particularly in scientific research, owing to their unique chemical structures and biological activities . These applications span from anti-tuberculosis drugs to organic solar cells .

Scientific Research Applications

Antimicrobial Applications: Benzo[a]phenazine derivatives are promising as new anti-TB drugs, especially for treating resistant tuberculosis cases . Compound 10, a specific benzo[a]phenazine derivative, has shown activity against all tested Mycobacterium tuberculosis strains, with minimum inhibitory concentrations between 18.3 and 146.5 µM . It has demonstrated higher antimicrobial activity than rifampicin against some resistant strains and is also effective against multidrug-resistant (MDR) strains, indicating no cross-resistance with other anti-TB drugs . Additionally, its mechanism of action appears linked to oxidative stress . Some this compound-6,11-dione derivatives have shown activity against Gram-positive bacteria .

Anticancer Activity: Phenazine derivatives, including benzo[a]phenazines, exhibit antiproliferative activities against various cancer cell lines . They can also inhibit multiple enzymes related to diseases .

Organic Solar Cells: this compound-based small molecules are used as acceptors in organic solar cells . For example, NA9, NA10, and NA11 are a series of small-molecule acceptors based on this compound . Chlorinated (NA10) and brominated (NA11) derivatives exhibit improved molecular packing and enhanced charge transport, leading to higher power conversion efficiency in organic solar cells .

Other Applications:

  • Phenazines, in general, possess a broad range of biological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, and anti-inflammatory properties .
  • They can be used as redox-active nitrogen-containing heterocyclic compounds produced by bacteria or synthetic methods .
  • Benzo[a]phenazine annulated heterocycles have gained attention for their pharmacological efficacies, including anti-plasmodial, antitumor, antimalarial, and anticancer activities .

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Effects : Methoxy and cyan groups enhance anticancer activity, while sulfonamido groups reduce selectivity .
  • Synthesis Efficiency : Microwave and solvent-free methods reduce reaction times from hours to minutes compared to conventional heating .
  • Biological Targets: Benzo[a]phenazines primarily inhibit topoisomerases, while furo/pyrano derivatives target DNA intercalation and oxidative stress pathways .

Biological Activity

Benzo[b]phenazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound and its derivatives, highlighting key findings from various studies.

Chemical Structure and Properties

This compound is characterized by a fused phenazine ring system, which contributes to its biological activity. Its structure allows for various substitutions that can enhance its efficacy against different biological targets.

Antimicrobial Activity

Research has demonstrated that this compound derivatives exhibit significant antimicrobial properties:

  • Antibacterial Activity : A study reported that this compound-6,11-dione derivatives were particularly effective against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) ranged from 4 to 32 µg/mL, indicating promising antibacterial potential .
  • Antifungal Activity : The same derivatives also showed antifungal activity against various fungal strains, suggesting a broad-spectrum utility in treating infections caused by both bacteria and fungi .

Anticancer Activity

This compound and its derivatives have been evaluated for their anticancer properties:

  • Cell Line Studies : A series of this compound derivatives were synthesized and tested against several cancer cell lines, including HeLa, A549, MCF-7, and HL-60. Most derivatives exhibited good antiproliferative activity with IC50 values ranging from 1 to 10 µM .
  • Mechanism of Action : The anticancer mechanism involves dual inhibition of topoisomerases I and II. These compounds stabilize the topoisomerase-DNA cleavage complexes and inhibit ATPase activity, leading to apoptosis in cancer cells. Flow cytometric analysis confirmed that these compounds induce apoptosis through activation of caspase pathways .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM) / MIC (µg/mL)Reference
This compound-6,11-dioneAntibacterialGram-positive bacteria4 - 32
This compound Derivative AAnticancerHeLa2
This compound Derivative BAnticancerA5495
This compound Derivative CAntifungalCandida albicans8

Mechanisms Underlying Biological Activity

The biological activities of this compound are attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Many phenazines are known to produce ROS, which can lead to oxidative stress in microbial cells and cancer cells alike, contributing to their antimicrobial and anticancer effects .
  • DNA Intercalation : The structure of this compound allows it to intercalate into DNA, disrupting replication and transcription processes in both bacterial and cancer cells .
  • Topoisomerase Inhibition : As mentioned earlier, the ability to inhibit topoisomerases contributes significantly to the anticancer properties of this compound derivatives .

Q & A

Q. What are the most efficient synthetic methodologies for preparing benzo[b]phenazine derivatives, and how are their structures validated?

this compound derivatives are primarily synthesized via multicomponent reactions (MCRs) using precursors like lawsone, o-phenylenediamine, and aldehydes. For example, a one-pot MCR with a caffeine catalyst (15% w/w) under reflux conditions yields 3-amino-2-cyano-1-(2-hydroxyphenyl)-1H-benzo[a]pyrano[2,3-c]phenazine (67.2% yield), validated via FTIR (C=N and C=O stretching), UV-Vis (λmax ~400 nm), and LCMS (m/z 416.13 for [M+H]<sup>+</sup>) . Alternative catalysts like nano CuO or ionic liquids improve regioselectivity and reduce reaction times .

Q. How is the antioxidant activity of this compound derivatives quantified, and what parameters influence their efficacy?

The DPPH radical scavenging assay is standard for evaluating antioxidant activity. For instance, a synthesized this compound derivative exhibited an IC50 of 14.26 ppm, significantly lower than lawsone (IC50 = 241.71 ppm), due to electron-donating substituents like hydroxyl and cyano groups enhancing radical stabilization . Solvent polarity (methanol > ethanol) and substituent electronic effects critically influence activity .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • FTIR : Identifies functional groups (e.g., C=N at ~2200 cm<sup>-1</sup>, C=O at ~1650 cm<sup>-1</sup>) .
  • UV-Vis : Detects π→π* transitions (λmax 350–450 nm) and charge-transfer interactions .
  • LCMS : Confirms molecular weight (e.g., m/z 416.13 for C26H16N4O2) and fragmentation patterns .

Advanced Research Questions

Q. How do reaction mechanisms differ between catalyst systems in this compound synthesis?

Catalyst choice dictates reaction pathways. Caffeine acts as a Brønsted base, deprotonating lawsone to initiate nucleophilic attack, while nano CuO facilitates oxidative coupling via single-electron transfer (SET) mechanisms . Microwave-assisted synthesis with theophylline reduces activation energy (ΔG<sup>‡</sup> by ~15 kJ/mol) via dielectric heating, achieving 85% yield in 7 minutes .

Q. What molecular interactions enable this compound derivatives to intercalate with DNA, and how does this affect biological activity?

Planar phenazine cores intercalate between DNA base pairs via π-π stacking, while substituents like amino groups form hydrogen bonds with phosphate backbones. For example, [Cu(tpy)(dppz)]<sup>2+</sup> complexes (dppz = dipyrido[3,2-a:2′,3′-c]phenazine) exhibit strong DNA binding (Kb ~10<sup>6</sup> M<sup>-1</sup>) and inhibit topoisomerases I/II, inducing apoptosis in cancer cells . Substituent bulkiness (e.g., spiro-furan groups) reduces intercalation efficiency by steric hindrance .

Q. How can photochemical oxidation of dihydro-benzo[b]phenazine (DHBP) be exploited for sustainable synthesis?

DHBP undergoes wavelength-selective (365–516 nm) autocatalytic oxidation to this compound (BP) via reactive oxygen species (ROS) generation (e.g., singlet oxygen, •OH). Sunlight-driven oxidation achieves a rate of 393 mg/min for 1 mg/mL DHBP, with ROS confirmed via EPR spectroscopy. This method avoids metal catalysts and suits large-scale production of organic semiconductors .

Q. What strategies resolve contradictions in antioxidant activity data across studies?

Discrepancies arise from assay conditions (e.g., DPPH concentration, solvent polarity) and substituent effects. Normalize IC50 values to Trolox equivalents and use multivariate analysis (e.g., PCA) to correlate substituent Hammett constants (σ) with activity trends. For example, electron-withdrawing groups (σ > 0) reduce activity, while electron-donating groups (σ < 0) enhance it .

Methodological Challenges

Q. How do solvent-free conditions impact the green synthesis of this compound derivatives?

Solvent-free reactions minimize waste and energy use. Theophylline-catalyzed MCRs under microwave irradiation (180 W, 70°C) achieve 90% yield in 10 minutes versus 60 minutes thermally. Mechanochemical grinding further reduces reaction times but requires precise stoichiometric control .

Q. What analytical methods validate the purity of this compound derivatives in complex matrices?

HPLC with diode-array detection (DAD) or LC-MS/MS using C18 columns (ACN/H2O gradient) resolves co-eluting impurities. For PAH-contaminated samples (e.g., plant matrices), QuEChERS extraction with ethyl acetate achieves >95% recovery .

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